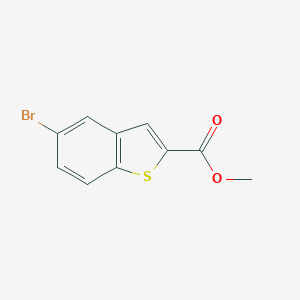

5-Bromo-1-benzothiophène-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-bromo-1-benzothiophene-2-carboxylate (MBTC) is a compound that has been used in scientific research for a variety of applications. It is a derivative of benzothiophene, an aromatic heterocyclic compound containing a sulfur atom. MBTC has been used as a reagent in organic synthesis, as a fluorescent dye, and as a ligand for metal ions. It has also been used in the study of biochemical and physiological processes, and for the development of new drugs and therapeutic agents. In

Applications De Recherche Scientifique

Synthèse Organique

“5-Bromo-1-benzothiophène-2-carboxylate de méthyle” peut être utilisé dans la synthèse d'une large gamme de benzothiophènes substitués en position 3 . Ce composé peut être synthétisé à partir de triflates o-silylaryl et de sulfures alcynyliques facilement disponibles en une seule étape de manière intermoléculaire .

Sciences Pharmaceutiques

Les benzothiophènes, tels que “this compound”, ont servi dans un large éventail de domaines de recherche, y compris les sciences pharmaceutiques . Ils constituent une classe prometteuse de composés organosulfurés .

Chimie des Matériaux

Les benzothiophènes sont également importants dans le domaine de la chimie des matériaux . Ils sont utilisés dans la synthèse de benzothiophènes polysubstitués .

Composés Biologiquement Actifs

Les analogues à base de thiophène, comme “this compound”, sont des classes potentielles de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Chimie Industrielle

Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Ils jouent un rôle important dans le développement des semi-conducteurs organiques

Safety and Hazards

“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is classified as Acute Tox. 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319), indicating it causes skin and eye irritation . It is also classified as STOT SE 3 (H335), which means it may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 5-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVZHUZZZKQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384973 | |

| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7312-11-0 | |

| Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.